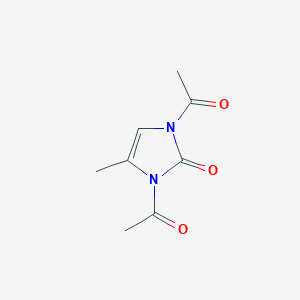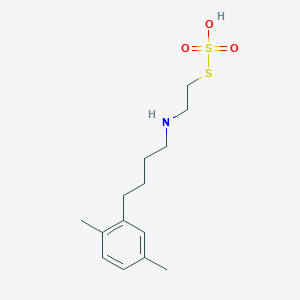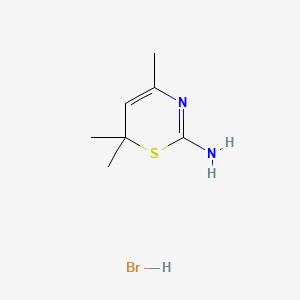
6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide is a heterocyclic organic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino compound with a thioamide in the presence of a brominating agent. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable synthesis. Green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as nitric oxide synthase, by binding to their active sites. This inhibition can lead to a reduction in the production of nitric oxide, which plays a role in various physiological processes. The compound’s effects on cellular pathways are still being investigated to fully understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine: This compound shares a similar thiazine ring structure but differs in its substitution pattern.
6H-1,3-Thiazine-6-thione, 2-amino-4-propyl-: Another thiazine derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
6H-1,3-Thiazine, 2-amino-4,6,6-trimethyl-, monohydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit nitric oxide synthase sets it apart from other thiazine derivatives, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
25303-00-8 |
|---|---|
Formule moléculaire |
C7H13BrN2S |
Poids moléculaire |
237.16 g/mol |
Nom IUPAC |
4,6,6-trimethyl-1,3-thiazin-2-amine;hydrobromide |
InChI |
InChI=1S/C7H12N2S.BrH/c1-5-4-7(2,3)10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H |
Clé InChI |
IJNNALDCVFYDBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(SC(=N1)N)(C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


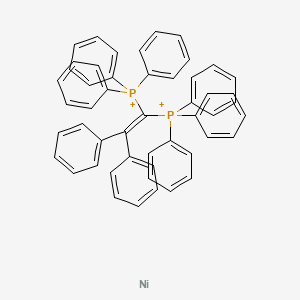

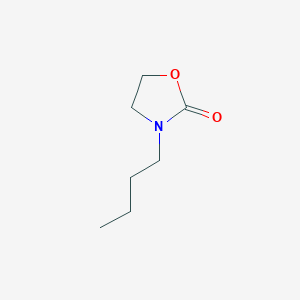

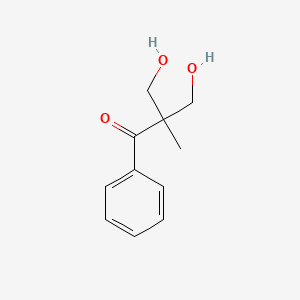
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
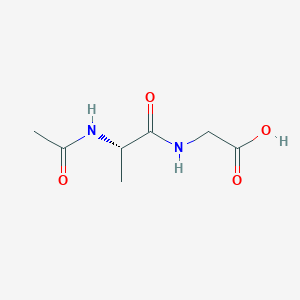

![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)
